The synthesis of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride involves several key steps:
The synthesis process may utilize high-pressure reactors and specific solvents to optimize yield and purity, as well as to facilitate scalability for industrial production. The methods employed are designed to ensure high atom efficiency and broad substrate scope .
The molecular structure of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride can be described using various structural representations:
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl
The compound features a complex bicyclic structure that includes a pyridazine ring fused to a benzo[c]cycloheptane framework. The presence of chlorine atoms in the dihydrochloride form indicates that it exists as a salt in solution.
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride primarily involves its interaction with muscarinic receptors. The compound exhibits selective binding affinity for the M1 muscarinic receptor subtype:
This selectivity suggests potential therapeutic applications in treating cognitive disorders or other diseases where modulation of cholinergic signaling is beneficial .
The physical and chemical properties of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride include:
These properties are crucial for determining its behavior in biological systems and during formulation development .
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride has several potential applications:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0